

Head-to-Head Comparison of OGG1 Inhibitors in Vitro

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Compound of Interest

Compound Name: OGG1-IN-08

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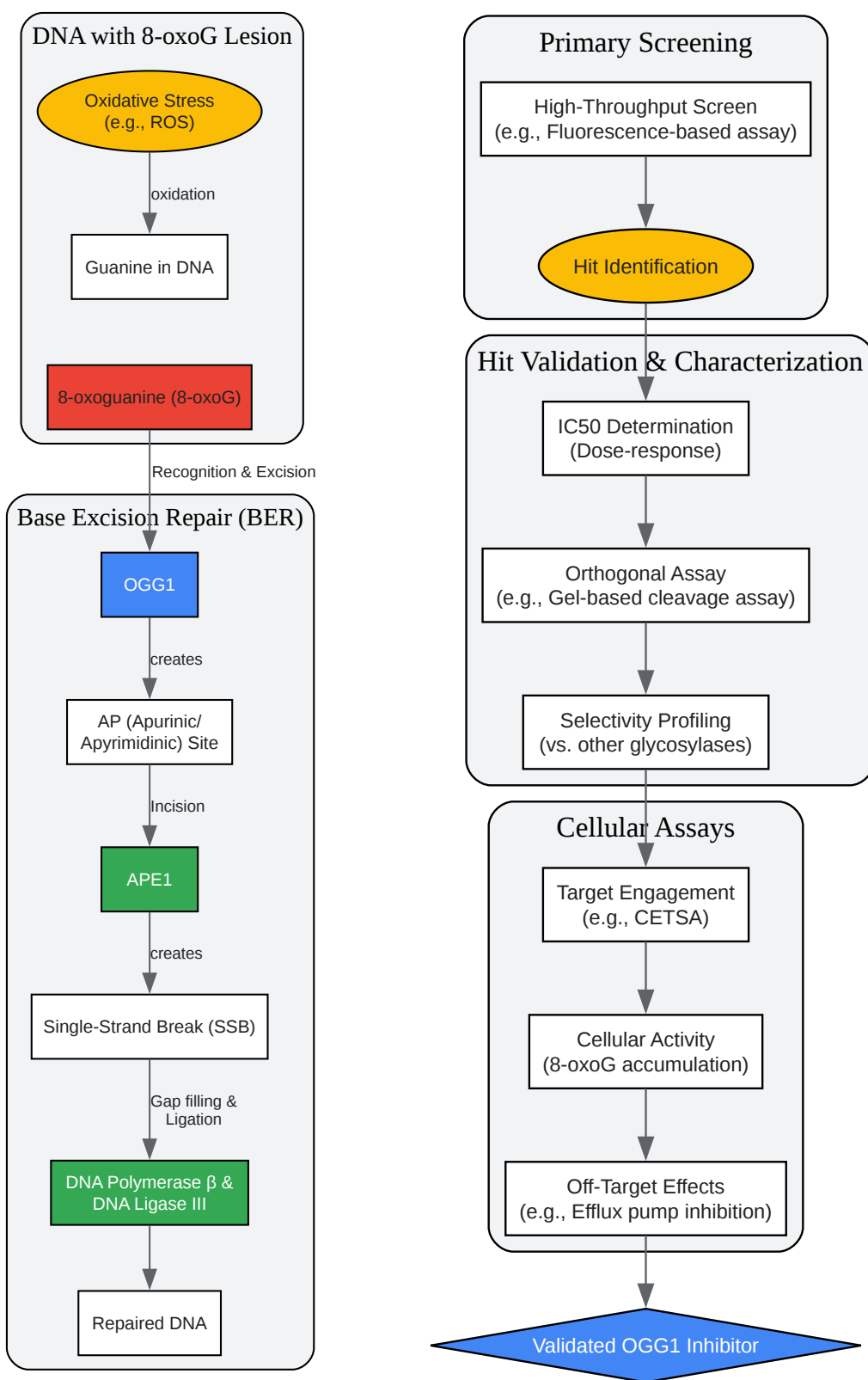
This guide provides a detailed, objective comparison of the in vitro performance of commercially available inhibitors of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the premutagenic lesion 8-oxoguanine (8-oxoG).[1][2] The data presented here is compiled from publicly available literature and manufacturer's technical datasheets to aid researchers in selecting the most appropriate tool compound for their studies.

Introduction to OGG1 and its Inhibition

OGG1 is the primary enzyme responsible for recognizing and removing 8-oxoG, a common form of oxidative DNA damage, thus preventing G:C to T:A transversion mutations.[1][3] Beyond its canonical role in DNA repair, OGG1 is also implicated in the regulation of gene expression and inflammatory responses.[2] The development of small molecule inhibitors of OGG1 has provided valuable tools to probe its biological functions and to explore its therapeutic potential in cancer and inflammatory diseases.[1][2][4] This guide focuses on a head-to-head comparison of three prominent OGG1 inhibitors: TH5487, SU0268, and O8 OGG1 Inhibitor.

OGG1 Signaling Pathway in Base Excision Repair

The following diagram illustrates the central role of OGG1 in initiating the base excision repair pathway for 8-oxoguanine lesions.



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